Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-

Description

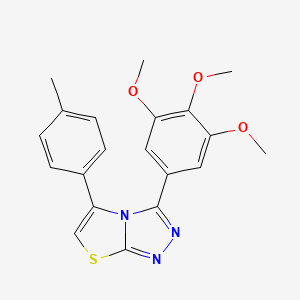

The compound Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- belongs to the thiazolotriazole family, characterized by a fused thiazole-triazole core. Its structure comprises a 4-methylphenyl group at position 5 and a 3,4,5-trimethoxyphenyl substituent at position 3 (Fig. 1). The 3,4,5-trimethoxyphenyl moiety is pharmacologically significant, often associated with tubulin inhibition and anticancer activity .

Properties

CAS No. |

140423-96-7 |

|---|---|

Molecular Formula |

C20H19N3O3S |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |

InChI |

InChI=1S/C20H19N3O3S/c1-12-5-7-13(8-6-12)15-11-27-20-22-21-19(23(15)20)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3 |

InChI Key |

DBXXBLCDKBQCCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of thiazolo[2,3-c]triazole derivatives typically follows a multi-step process involving:

- Formation of 1,2,4-triazole-3-thione intermediates,

- Cyclization to form the fused thiazolo ring,

- Introduction of aryl substituents such as 4-methylphenyl and 3,4,5-trimethoxyphenyl groups.

This approach leverages the reactivity of hydrazine derivatives, isothiocyanates, and aromatic aldehydes or halides to build the heterocyclic core and append the desired substituents.

Preparation of 1,2,4-Triazole-3-thione Intermediates

A common initial step is the synthesis of 1,2,4-triazole-3-thiones, which serve as key precursors. This involves:

- Esterification of carboxylic acids to methyl or ethyl esters,

- Hydrazinolysis to convert esters into hydrazides,

- Reaction of hydrazides with potassium thiocyanate or aromatic isothiocyanates to form thiosemicarbazides,

- Alkaline cyclization (e.g., with NaOH in ethanol) to yield 1,2,4-triazole-3-thiones.

For example, hydrazine hydrate reacts with esters to form hydrazides, which then react with aryl isothiocyanates to give thiosemicarbazides. Subsequent alkaline cyclization closes the triazole ring with a thione group at position 3.

Formation of the Thiazolo[2,3-c]triazole Core

The fused thiazolo ring is formed by intramolecular cyclization involving the sulfur atom of the thione group and an adjacent carbon or substituent. Two main synthetic routes are reported:

Oxidative cyclization via disulfide intermediates: Starting from mercapto-substituted triazoles, selective oxidation (e.g., with DMSO) forms disulfide intermediates, which undergo intramolecular ring closure under basic conditions (e.g., sodium hydride in DMF) to yield the fused thiazolo-triazole ring.

Cyclization from thiosemicarbazide intermediates: After formation of thiosemicarbazides, alkaline cyclization leads directly to the fused thiazolo-triazole system.

These methods allow the incorporation of various substituents on the aromatic rings, including electron-donating groups like methyl and methoxy, which are present in the target compound.

Representative Synthetic Scheme (Summary)

Detailed Research Findings

A 2024 review highlights the importance of hydrazinolysis and subsequent reaction with isothiocyanates to form 1,2,4-triazole-3-thiones, which are then cyclized under alkaline conditions to yield thiazolo-triazole derivatives with various aryl groups, including methylphenyl and trimethoxyphenyl substituents.

A 2010 study demonstrated the synthesis of 1,5-disubstituted 1,2,4-triazoles bearing 3,4,5-trimethoxyphenyl groups via palladium-catalyzed coupling, showing the versatility of this method for introducing complex aryl substituents.

A 2022 publication introduced a novel oxidative cyclization method for benzothiazolo[2,3-c]triazoles, which can be adapted for the target compound by starting from mercapto-substituted triazoles and performing selective oxidation followed by intramolecular ring closure.

Recent green chemistry approaches have synthesized thiazolidinone-appended benzothiazolo[2,3-c]triazole derivatives via hydrazine hydrate reaction and intramolecular cyclization, indicating environmentally friendly alternatives for similar fused heterocycles.

Data Table: Yields and Conditions from Representative Syntheses

| Compound Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1,2,4-Triazole-3-thione intermediates | Hydrazine hydrate, aromatic isothiocyanates, NaOH | 60-85 | High yields with various aryl groups |

| Fused thiazolo-triazole via oxidation | DMSO oxidation, NaH in DMF reflux | 50-75 | Good functional group tolerance |

| Pd-catalyzed arylation of triazoles | Pd(PPh3)4, K2CO3, reflux in toluene | 65-80 | Effective for 3,4,5-trimethoxyphenyl |

| Green synthesis of benzothiazolo-triazoles | Hydrazine hydrate, anthranilic acid, reflux ethanol | 70-90 | Eco-friendly, good yields |

The preparation of Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- is achieved through a combination of classical heterocyclic synthesis techniques involving hydrazinolysis, thiosemicarbazide formation, alkaline cyclization, and oxidative intramolecular ring closure. The introduction of the 4-methylphenyl and 3,4,5-trimethoxyphenyl substituents can be accomplished either by using substituted starting materials or via palladium-catalyzed cross-coupling reactions. Recent advances have improved yields, functional group tolerance, and environmental sustainability of these syntheses.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Antimicrobial Activity

Thiazolo(2,3-c)-1,2,4-triazole derivatives have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, specific derivatives have been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating efficacy comparable to conventional antibiotics .

Anticancer Properties

The anticancer potential of thiazolo(2,3-c)-1,2,4-triazole compounds has been investigated extensively. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Case studies have reported their effectiveness against different cancer types like breast and lung cancer.

Anti-inflammatory Effects

Anti-inflammatory properties are another notable application of this compound class. Thiazolo(2,3-c)-1,2,4-triazoles have been shown to reduce inflammation markers in animal models of diseases such as arthritis and colitis. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Pesticidal Activity

Thiazolo(2,3-c)-1,2,4-triazole derivatives have been explored as potential pesticides due to their ability to disrupt metabolic processes in pests. Studies have demonstrated that these compounds can effectively control agricultural pests with minimal toxicity to non-target organisms .

Plant Growth Regulators

Certain thiazolo(2,3-c)-1,2,4-triazole derivatives have been identified as plant growth regulators. They can enhance seed germination rates and improve overall plant health by modulating hormonal pathways within plants .

Photovoltaic Materials

Recent research has highlighted the potential use of thiazolo(2,3-c)-1,2,4-triazole derivatives in the development of organic photovoltaic materials. Their unique electronic properties allow for efficient charge transport and light absorption .

Sensors

The compound's ability to interact with various chemical species makes it suitable for sensor applications. Thiazolo(2,3-c)-1,2,4-triazoles can be used in the development of sensors for detecting environmental pollutants or biological markers due to their selective binding properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isomeric Variations in Thiazolotriazoles

Thiazolotriazoles exist in three isomeric forms due to differing fusion patterns of the thiazole and triazole rings:

- Thiazolo[2,3-c][1,2,4]triazole (target compound)

- Thiazolo[3,2-b][1,2,4]triazole (e.g., 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)triazole, )

- Isothiazolo[3,2-c][1,2,4]triazole

The [2,3-c] isomer’s planar structure facilitates π-π stacking with biological targets, whereas the [3,2-b] isomer exhibits altered steric effects due to substituent positioning .

Table 1: Key Differences Between Thiazolotriazole Isomers

Substituent-Driven Activity Variations

Role of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl group is a hallmark of antimitotic agents. In the target compound, this group enhances tubulin polymerization inhibition (IC50 ~4–5 µM in analogs, ). Comparatively, 1-(3,4,5-trimethoxyphenyl)-5-(3-amino-4-methoxyphenyl)-1,2,3-triazole (IC50 = 4.5 µM) shows similar potency, suggesting the trimethoxyphenyl moiety’s critical role .

Impact of the 4-Methylphenyl Group

The 4-methylphenyl group at position 5 contributes to hydrophobicity, improving membrane permeability. In contrast, analogs with electron-withdrawing groups (e.g., 4-trifluoromethylphenyl in ) exhibit reduced yields (64–70%) but higher metabolic stability .

Table 2: Bioactivity of Selected Thiazolotriazole Derivatives

*Predicted based on structural analogs in .

Biological Activity

Thiazolo(2,3-c)-1,2,4-triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- , exploring its synthesis, biological activities, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of thiazolo(2,3-c)-1,2,4-triazole derivatives typically involves multi-step reactions starting from readily available precursors. The target compound is synthesized through a combination of cyclization reactions that form the triazole and thiazole rings. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that thiazolo(2,3-c)-1,2,4-triazole derivatives exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. In one study, it was evaluated for its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, with promising results indicating significant antibacterial activity .

- Antifungal Activity : The compound also displayed antifungal properties against Candida albicans, making it a candidate for further exploration in antifungal therapies .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 32 |

Anticancer Activity

Thiazolo(2,3-c)-1,2,4-triazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines:

- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific pathways involved in cell proliferation and survival. For example, compounds derived from this scaffold have been noted for their ability to induce apoptosis in cancer cells without affecting normal cells .

- Case Studies : In a screening of the NCI-60 cancer cell line panel, several derivatives demonstrated significant potency against leukemia and breast cancer cell lines .

Anti-inflammatory and Analgesic Properties

The compound also exhibits anti-inflammatory and analgesic activities. Studies indicate that thiazolo(2,3-c)-1,2,4-triazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

- Inhibition Studies : The compound's ability to reduce inflammation was confirmed through various assays measuring cytokine levels and inflammatory markers in vitro .

Drug-Likeness and ADME Properties

A critical aspect of drug development is assessing the drug-likeness of compounds. Thiazolo(2,3-c)-1,2,4-triazole derivatives generally show favorable pharmacokinetic profiles:

- ADME Analysis : Studies indicate good absorption characteristics with moderate bioavailability scores. The compounds typically adhere to Lipinski's Rule of Five with minimal violations concerning molecular weight and lipophilicity .

| Property | Value |

|---|---|

| Molecular Weight | <500 Da |

| Lipophilicity (LogP) | 3.0 - 5.0 |

| Bioavailability Score | 0.55 |

Q & A

Q. What are the established synthetic routes for preparing Thiazolo(2,3-c)-1,2,4-triazole derivatives with 3,4,5-trimethoxyphenyl substituents?

The synthesis typically involves condensation reactions between 4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thione and substituted aldehydes or alkyl halides, followed by cyclization to form the thiazolo-triazole core. For example, thiocarbohydrazide reacts with 3,4,5-trimethoxybenzoic acid derivatives to form intermediates, which are further alkylated or oxidized to introduce thioether or sulfonyl groups . Key steps include refluxing in ethanol with glacial acetic acid as a catalyst and purification via column chromatography.

Q. How is the structural identity of this compound confirmed in experimental settings?

Structural confirmation relies on a combination of analytical methods:

- 1H/13C NMR to verify substituent positions (e.g., methoxy groups on the 3,4,5-trimethoxyphenyl ring).

- IR spectroscopy to identify functional groups (e.g., C=S stretching at ~1200 cm⁻¹).

- X-ray crystallography (using SHELX software) to resolve the crystal lattice and confirm stereochemistry .

- Elemental analysis (C, H, N, S) to validate stoichiometry .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screening involves:

- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) values calculated .

- Cytotoxicity tests : MTT assay on cancer cell lines (e.g., MCF-7, HCT116) to determine IC₅₀ values .

- Docking studies : Molecular modeling against targets like 14-α-demethylase (PDB: 3LD6) to predict mechanism of action .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, sulfonyl groups) influence its biological activity?

- Alkyl chain elongation increases lipophilicity, enhancing membrane penetration but may elevate toxicity (e.g., LD₅₀ in acute toxicity models) .

- Sulfonyl group introduction improves metabolic stability and target selectivity. For instance, 3-(arylsulfonyl) derivatives show higher antifungal activity due to stronger hydrogen bonding with fungal enzymes .

- Methoxy group positioning : 3,4,5-Trimethoxyphenyl analogs exhibit superior antiproliferative activity compared to mono- or dimethoxy variants, likely due to enhanced π-π stacking with kinase active sites .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

- Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Dose-response validation : Repeat assays with logarithmic concentration gradients (e.g., 0.1–100 µM) to confirm reproducibility.

- Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions that may skew results .

- Crystallographic validation : Compare binding modes via co-crystallization with target proteins (e.g., tubulin for antiproliferative analogs) .

Q. How is the compound’s stability assessed under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C over 24–72 hours .

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS .

- Photostability : Expose to UV-Vis light (300–800 nm) and track structural changes using FTIR or NMR .

Q. What advanced computational methods predict its pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME or ADMETLab estimate parameters like logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular dynamics (MD) simulations : Assess binding free energy (ΔG) and residence time with targets like EGFR or tubulin .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide analog design .

Methodological Challenges

Q. How to optimize crystallization conditions for X-ray diffraction studies?

Q. What strategies mitigate synthetic byproducts during cyclization?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 15 minutes) and minimizes side reactions .

- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) with Boc or Fmoc groups during alkylation .

- HPLC-guided purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.